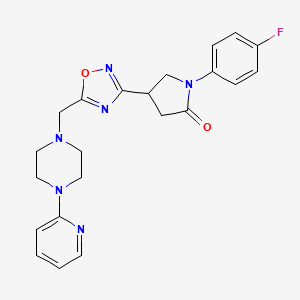

![molecular formula C21H25Cl2N3O2 B2802662 2,5-dichloro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide CAS No. 903301-74-6](/img/structure/B2802662.png)

2,5-dichloro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,5-dichloro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide, also known as DMEMB, is a novel compound that has gained significant interest in the scientific community due to its potential applications in various fields such as cancer research, drug development, and neuroscience. DMEMB is a derivative of benzamide and has been synthesized using various methods to explore its biochemical and physiological effects.

Scientific Research Applications

Anticancer Activity

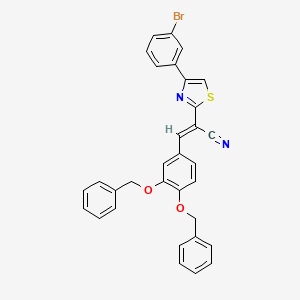

The pharmacophore hybridization approach plays a pivotal role in modern medicinal chemistry for designing potent anticancer agents. This compound, synthesized through a cost-effective method, combines a non-condensed pyrazoline scaffold with a 1,3,4-thiadiazole moiety and dichloroacetic acid. Its structure—2,2-dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide—was confirmed by NMR and LC-MS spectra. In vitro screening revealed promising anticancer activity .

Phosphine Oxide Derivative

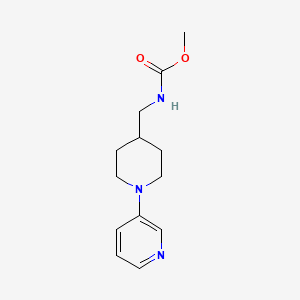

Another variant of this compound, (2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide , has been investigated. Its chemical structure includes a dimethylphosphine oxide group attached to a dichloropyrimidine core. Researchers explore its potential applications in various fields, including materials science and catalysis .

Isopropylsulfonyl Phenyl Analog

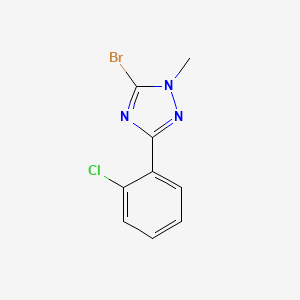

The compound 2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine features an isopropylsulfonyl phenyl substituent. While its specific applications are still under investigation, the presence of the pyrimidine scaffold suggests potential bioactivity or pharmacological relevance .

Mechanism of Action

Target of Action

It’s worth noting that many bioactive aromatic compounds containing the indole nucleus have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.

Result of Action

The compound has been studied in vitro for its anticancer activity in a “60 lines screening” (nci dtp protocol) . This suggests that the compound may have potential anticancer effects.

properties

IUPAC Name |

2,5-dichloro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25Cl2N3O2/c1-25-9-11-26(12-10-25)20(15-3-6-17(28-2)7-4-15)14-24-21(27)18-13-16(22)5-8-19(18)23/h3-8,13,20H,9-12,14H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJEHKKQVQUIIKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C2=C(C=CC(=C2)Cl)Cl)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dichloro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Furan-2-yl)-5-(phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2802583.png)

![2-[(2-Amino-5-methylphenyl)carbamoylamino]acetic acid](/img/structure/B2802590.png)

![(Z)-methyl 2-(6-chloro-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2802591.png)

![(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[3-methoxy-4-(3-methylbutoxy)phenyl]prop-2-enamide](/img/structure/B2802592.png)

![1-[2-[3-(Difluoromethoxy)phenyl]morpholin-4-yl]prop-2-en-1-one](/img/structure/B2802593.png)

![6-amino-N,8-bis(4-methoxyphenyl)-4-thia-2-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7-tetraene-5-carboxamide](/img/structure/B2802595.png)

![N~6~-butyl-N~4~-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2802596.png)

![(2Z)-2-[(4-fluoro-3-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2802599.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-8-yl)-3-furamide](/img/structure/B2802601.png)